77-Fold Superior MraY Translocase Catalytic Efficiency vs. UDP-MurNAc-Tripeptide
Phospho-MurNAc-pentapeptide translocase (MraY) from Staphylococcus aureus Copenhagen discriminates sharply among UDP-MurNAc-peptide variants. When glycine replacement data and direct comparison of incomplete peptides are combined, UDP-MurNAc-tripeptide (UDP-MurNAc-Ala-dGlu-Lys) exhibits a 77-fold decrease in Vmax/Km relative to the reference pentapeptide (UDP-MurNAc-Ala-dGlu-Lys-dAla-dAla), while UDP-MurNAc-tetrapeptide shows a 4-fold decrease [1]. The translocase thus functions as a primary specificity filter at the membrane entry point, ensuring only the full pentapeptide is efficiently processed into lipid I for downstream peptidoglycan assembly [2].
| Evidence Dimension | Catalytic efficiency (Vmax/Km) of MraY translocase |
|---|---|
| Target Compound Data | Vmax/Km = 1.0 (reference value, normalized) |
| Comparator Or Baseline | UDP-MurNAc-tripeptide: Vmax/Km = 0.013 (77-fold reduction); UDP-MurNAc-tetrapeptide: Vmax/Km = 0.25 (4-fold reduction) |
| Quantified Difference | 77-fold decrease for tripeptide; 4-fold decrease for tetrapeptide |
| Conditions | Staphylococcus aureus Copenhagen MraY translocase; Vmax/Km determined by transfer and UMP-exchange reactions |
Why This Matters
Procurement of the pentapeptide—not the tripeptide or tetrapeptide—is mandatory for MraY inhibitor screening campaigns because the translocase's substrate recognition gate requires the full D-Ala-D-Ala terminus for physiologically relevant kinetics.
- [1] Hammes, W.P., Neuhaus, F.C. (1974) On the Specificity of Phospho-N-acetylmuramyl-pentapeptide Translocase: The Peptide Subunit of Uridine Diphosphate-N-Acetylmuramyl-Pentapeptide. Journal of Biological Chemistry, 249(10), 3140-3150. PMID: 4830237. View Source
- [2] Hammes, W.P., Neuhaus, F.C. (1974) Biosynthesis of Peptidoglycan in Gaffkya homari: Role of the Peptide Subunit of Uridine Diphosphate-N-Acetylmuramyl-Pentapeptide. Journal of Bacteriology, 120(1), 210-218. PMID: 4425467. View Source
